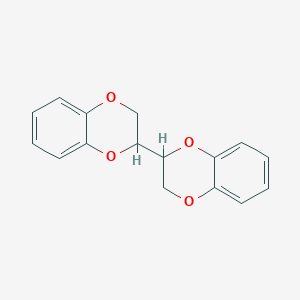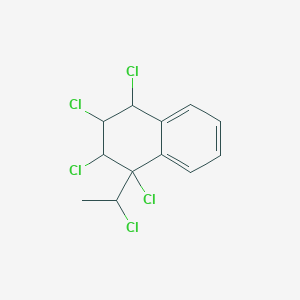phosphanium bromide CAS No. 116423-25-7](/img/structure/B14307084.png)
[2-(5-Nitrofuran-2-yl)ethenyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide is a chemical compound known for its unique structure and properties It is composed of a nitrofuran moiety linked to a triphenylphosphanium group via an ethenyl bridge, with bromide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide typically involves the reaction of 2-(5-nitrofuran-2-yl)ethenyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of corresponding halide derivatives.
科学的研究の応用
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide involves its interaction with specific molecular targets. The nitrofuran moiety can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The triphenylphosphanium group may facilitate the compound’s entry into cells and its interaction with intracellular targets. These interactions can disrupt cellular processes, leading to antimicrobial or cytotoxic effects.
類似化合物との比較
Similar Compounds
- 2-(5-Nitrofuran-2-yl)ethenylphosphanium chloride
- 2-(5-Nitrofuran-2-yl)ethenylphosphanium iodide
- 2-(5-Nitrofuran-2-yl)ethenylphosphanium fluoride
Uniqueness
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide is unique due to its specific combination of a nitrofuran moiety and a triphenylphosphanium group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
特性
CAS番号 |
116423-25-7 |
|---|---|
分子式 |
C24H19BrNO3P |
分子量 |
480.3 g/mol |
IUPAC名 |
2-(5-nitrofuran-2-yl)ethenyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H19NO3P.BrH/c26-25(27)24-17-16-20(28-24)18-19-29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H/q+1;/p-1 |
InChIキー |
MVPSQQZMSJGNPB-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](C=CC2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


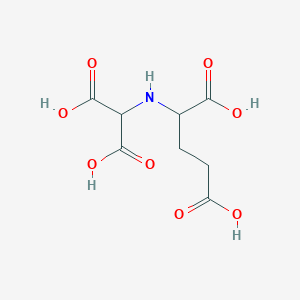
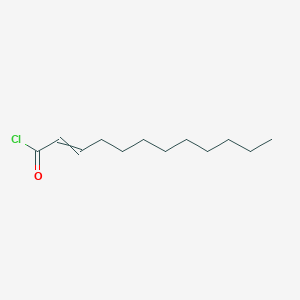
![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)
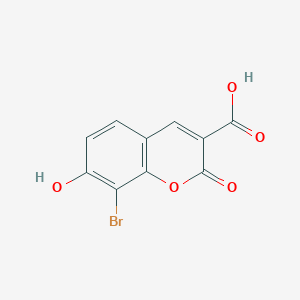
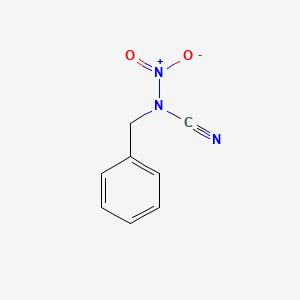
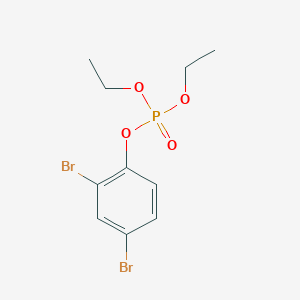
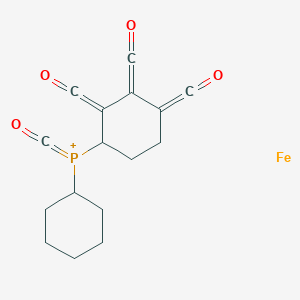
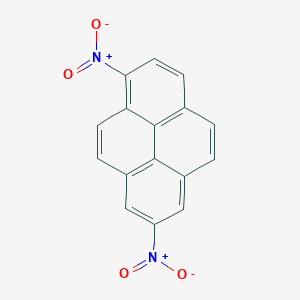
![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
